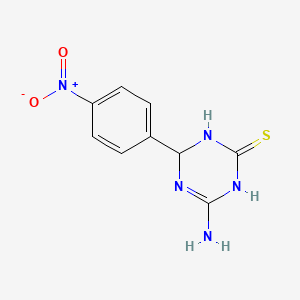

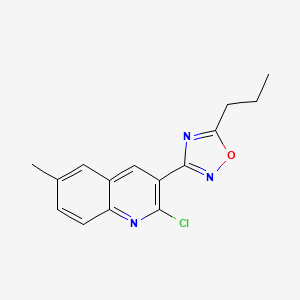

![molecular formula C7H6N4O2 B1344984 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 860175-75-3](/img/structure/B1344984.png)

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid” is a compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine compounds has been described in various studies . For instance, one study reported the design and synthesis of a series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety . Another study developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) . The 3D structure of the compound can be viewed using specific software .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring system has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . Further physical and chemical properties may be determined through specific experimental procedures.

Applications De Recherche Scientifique

Antimalarial Activity

This compound serves as a dihydroorotate dehydrogenase inhibitor , which is a promising target for antimalarial drugs. The inhibition of this enzyme disrupts pyrimidine biosynthesis, which is crucial for the growth and reproduction of malaria parasites .

HIV TAR RNA Binding

Studies have investigated the pharmacological activity of this compound due to its binding to HIV TAR RNA . This interaction could be significant in the development of new therapeutic agents against HIV .

Vilsmeier Reaction

The compound is used as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is important in organic synthesis for the formation of various carbon-heteroatom bonds .

Silver Bromide Microcrystals

It has been used as an additive to study the space charge layer in silver bromide microcrystals, which is relevant in photographic and imaging sciences .

Bio-isostere for Purines

In medicinal chemistry, this heterocyclic nucleus is considered a possible bio-isostere for purines. Bio-isosteres are groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound .

Catalyst-Free Synthesis

A catalyst-free, additive-free, and eco-friendly method has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions using this compound. This approach is significant in green chemistry for its environmental benefits .

Orientations Futures

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on exploring its potential in various therapeutic areas, optimizing its properties for better biological activity, and investigating its mechanism of action in more detail.

Mécanisme D'action

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It’s known that triazolo[1,5-a]pyrimidines can bind selectively to certain sites, such as camp pde sites in the cardiovascular system .

Biochemical Pathways

Compounds with a similar structure have shown to suppress the erk signaling pathway .

Pharmacokinetics

The compound has a molecular weight of 15014 , which is within the optimal range for oral bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells .

Action Environment

It’s known that factors such as temperature can affect the synthesis of similar compounds .

Propriétés

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAWJDPFMFPHRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

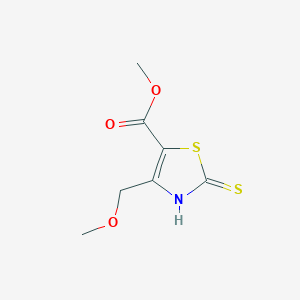

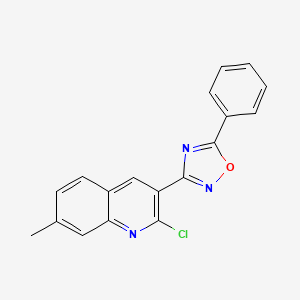

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

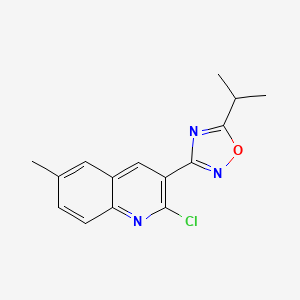

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

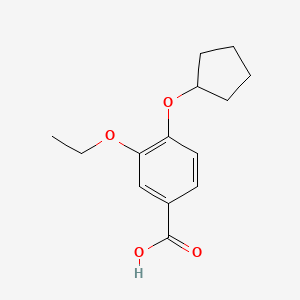

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)